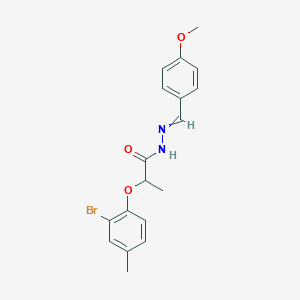

![molecular formula C16H14N2O2S B5142032 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that has been developed as an oral hypoglycemic agent. It is used to treat type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to insulin resistance or insufficient insulin production. Mitiglinide works by stimulating insulin secretion from pancreatic beta cells, which helps to lower blood glucose levels.

Mécanisme D'action

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione works by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers calcium influx. The increased calcium levels stimulate insulin secretion from the beta cells. 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has a rapid onset of action and a short duration of action, which makes it useful for controlling postprandial glucose levels.

Biochemical and Physiological Effects

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner, which helps to lower blood glucose levels. It also improves insulin sensitivity in peripheral tissues, which can help to reduce insulin resistance. 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a low risk of causing hypoglycemia, which is a common side effect of other oral hypoglycemic agents. It has also been shown to have a positive effect on lipid metabolism, by reducing triglyceride levels and increasing HDL cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its rapid onset of action and short duration of action. This makes it useful for studying postprandial glucose levels and insulin secretion. Another advantage is its low risk of causing hypoglycemia, which makes it safer to use in animal models. One limitation of using 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is its specificity for the sulfonylurea receptor 1 (SUR1). This means that it may not be effective in animal models that do not express this receptor. Another limitation is its high cost compared to other oral hypoglycemic agents.

Orientations Futures

There are several future directions for research on 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential use in combination with other oral hypoglycemic agents, such as metformin or DPP-4 inhibitors. Another area of research is to investigate its potential use in treating other metabolic disorders, such as obesity or dyslipidemia. There is also a need for further studies to investigate the long-term safety and efficacy of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in humans. Finally, there is a need for more research to investigate the molecular mechanisms underlying the hypoglycemic effects of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which could lead to the development of more effective oral hypoglycemic agents.

Méthodes De Synthèse

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-methylbenzenamine with 2-phenyl-2-thioxoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the amine group on the thiazolidinedione ring, followed by cyclization to form the thiazolidine ring. The product is then purified by recrystallization to obtain pure 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.

Applications De Recherche Scientifique

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in treating type 2 diabetes. In vitro studies have shown that 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means that it only stimulates insulin secretion when blood glucose levels are high, which helps to prevent hypoglycemia. In vivo studies in animal models have also demonstrated the hypoglycemic effects of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. Clinical trials in humans have shown that 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes.

Propriétés

IUPAC Name |

5-(3-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-6-5-7-12(10-11)17-14-15(19)18(16(20)21-14)13-8-3-2-4-9-13/h2-10,14,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUICBBPYGUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)

![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)

![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)

![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)

![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)

![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)

![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)

![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)